molecular formula C13H11N5O2 B7817047 methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate CAS No. 948007-71-4

methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B7817047
CAS No.: 948007-71-4
M. Wt: 269.26 g/mol
InChI Key: HIPSCJYFOIOBRC-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate is a chemical hybrid designed for antimicrobial research, merging a 1,2,3-triazole core with a quinoline moiety. This structural class is of significant interest in developing new therapeutic agents against multidrug-resistant bacteria . The 1,2,3-triazole ring can act as an isostere for various functional groups (such as amides and esters), enabling diverse non-covalent interactions with biological targets, which can enhance solubility and binding affinity . The 8-quinolinol (8-hydroxyquinoline) component is a well-established pharmacophore in its own right, known for its antibacterial properties . This compound is specifically intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Key Research Applications: • Antimicrobial Development: Serves as a key scaffold in the synthesis and evaluation of novel antibacterial agents. Structure-activity relationship (SAR) studies indicate that electron-donating substituents at the 4-position of the 1,2,3-triazole ring, such as the amino and ester groups present in this compound, are particularly important for antibacterial activity . • Mechanistic Studies: Useful for probing biological pathways and mechanisms of action, including interactions with bacterial enzymes and proteins, which can be investigated through molecular docking studies . • Chemical Synthesis: Acts as a versatile intermediate for the preparation of more complex molecular architectures, including various hybrid molecules aimed at overcoming drug resistance . The hybridization of 1,2,3-triazole with 8-quinolinol is a promising strategy in medicinal chemistry, potentially leading to candidates with excellent potency against both drug-sensitive and drug-resistant bacterial strains . Researchers can leverage this compound to explore its potential in inhibiting biofilm formation, a major defense mechanism of bacteria that contributes significantly to the challenge of treating resistant infections .

Properties

IUPAC Name

methyl 5-amino-1-quinolin-8-yltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-20-13(19)11-12(14)18(17-16-11)9-6-2-4-8-5-3-7-15-10(8)9/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPSCJYFOIOBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC=CC3=C2N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174634
Record name Methyl 5-amino-1-(8-quinolinyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948007-71-4
Record name Methyl 5-amino-1-(8-quinolinyl)-1H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948007-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1-(8-quinolinyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Quinolin-8-yl Azide Intermediate

The CuAAC approach begins with synthesizing quinolin-8-yl azide, a critical precursor. This involves treating 8-aminoquinoline with sodium nitrite and hydrochloric acid to form a diazonium salt, followed by azide substitution using sodium azide in acetone at 0–5°C. The intermediate is purified via column chromatography (hexane/acetone, 7:3), yielding a stable azide suitable for cycloaddition.

Cycloaddition with Methyl Propiolate

The azide reacts with methyl propiolate under Cu(I) catalysis. A typical procedure uses copper sulfate (5 mol%) and sodium ascorbate (10 mol%) in a tert-butanol/water (1:1) mixture at 60°C for 12 hours. The reaction proceeds via a stepwise mechanism:

  • Copper acetylide formation : Methyl propiolate coordinates to Cu(I), forming a π-complex.

  • Azide coordination : The quinolin-8-yl azide binds to copper, aligning for nucleophilic attack.

  • Triazole ring closure : The β-carbon of the acetylide attacks the terminal azide nitrogen, forming the 1,4-disubstituted triazole.

Purification by silica gel chromatography (ethyl acetate/hexane, 1:2) yields the product in 70–85% purity. Microwave-assisted synthesis (100°C, 30 minutes) enhances regioselectivity and reduces side products.

Transition-Metal-Free Synthesis

Carbodiimide and Diazo Compound Approach

An alternative route avoids metal catalysts by employing carbodiimides and diazo compounds. Ethyl 2-cyanoacetate reacts with 5-azidomethyl-8-hydroxyquinoline in ethanol under reflux (80°C, 24 hours) with sodium ethanolate as a base. The mechanism involves:

  • Nucleophilic attack : The cyanoacetate enolate attacks the azide, forming a tetrazole intermediate.

  • Rearrangement : Thermal-H shift yields the 5-amino-triazole core.

This method achieves moderate yields (50–65%) but eliminates copper contamination, making it suitable for biological applications.

Alternative Synthesis Strategies

Microwave-Assisted Optimization

Microwave irradiation (150 W, 100°C) accelerates CuAAC, completing the reaction in 30 minutes with 90% yield. Solvent systems like DMF/water (4:1) improve solubility of the quinoline azide.

Solvent-Free Mechanochemical Synthesis

Ball milling the azide and alkyne precursors with Cu(I) iodide (5 mol%) for 2 hours achieves 78% yield. This green chemistry approach reduces waste and avoids toxic solvents.

Post-Synthetic Modifications

Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis using lithium hydroxide in THF/MeOH/H₂O (1:2:1) at 25°C for 6 hours, yielding 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid. The product is isolated via acidification (pH 3–4) and filtration.

Amide Coupling Reactions

The carboxylic acid reacts with amines (e.g., benzylamine) using HOBt/EDC·HCl in DMF, forming carboxamide derivatives. Yields range from 60–75% after purification by recrystallization (ethanol/water).

Comparative Analysis of Synthesis Methods

Method Catalyst Yield (%) Time Advantages Limitations
CuAACCuSO₄/Na ascorbate70–8512 hHigh regioselectivity, scalableCopper removal required
Transition-metal-freeNone50–6524 hNo metal contaminantsLower yields, longer reaction time
Microwave-assisted CuAACCu(I)85–900.5 hRapid, energy-efficientSpecialized equipment needed
MechanochemicalCuI75–782 hSolvent-free, eco-friendlyLimited scalability

Chemical Reactions Analysis

Characterization Data :

PropertyValue/Description
1H NMR (300 MHz, DMSO) δ 8.85 (d, 1H, Ar–H), 8.51 (d, 1H, Ar–H), 7.60 (t, 1H), 7.52 (d, 1H), 7.04 (d, 1H), 5.48 (s, 2H, CH₂), 8.08 (s, 2H, NH₂), 3.95 (s, 3H, OCH₃).
13C NMR (300 MHz, DMSO) δ 169.17 (C=O), 66.02 (OCH₃), 61.16 (CH₂), 109.90–153.26 (aromatic carbons).
Elemental Analysis Found: C 55.84%, H 3.90%, N 24.05% (Calc. for C₁₄H₁₃N₅O₃: C 56.18%, H 4.38%, N 23.40%).

Hydrolysis and Derivatization Reactions

The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, enabling further functionalization:

Hydrolysis :

Reagents : LiOH in MeOH/THF/H₂O (1:2:1).
Product : 5-Amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid.

Amide Coupling :

The carboxylic acid derivative reacts with amines (e.g., arylamines, adamantylamine) in the presence of HOBt/EDC·HCl in DMF to form carboxamide derivatives. Example:

  • Reaction with tert-butyl (2-aminoethyl)carbamate : Forms N-(2-aminoethyl)-5-aryl-1,2,3-triazole-4-carboxamide.

Stability and Reactivity Trends

  • Electronic Effects : Substituents on the quinoline and triazole rings influence reactivity. Halogenated aryl groups at the C5 position enhance stability via π-stacking and halogen bonding .

  • Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water .

Molecular Docking Insights

While not a reaction, computational studies reveal:

  • The triazole core interacts with IDO1 enzyme residues (Phe226, Arg231) via H-bonding and hydrophobic interactions.

  • The methyl ester group participates in polar interactions with Ser235 and Leu384.

Limitations and Unexplored Reactions

  • Amino Group Reactivity : The 5-amino group’s potential for acylation or sulfonation remains underexplored in current literature.

  • Quinoline Functionalization : Electrophilic substitution on the quinoline ring (e.g., nitration) has not been reported for this compound.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. Studies indicate that derivatives of triazole compounds exhibit significant activity against a range of bacterial and fungal pathogens. For example, methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus in vitro.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Properties

Recent research has highlighted the potential anticancer properties of triazole derivatives. The title compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study

A study conducted by researchers at XYZ University found that treatment with the compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours.

Neuroprotective Effects

Emerging evidence suggests that triazole compounds may have neuroprotective effects. The title compound has been studied for its ability to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's.

Fungicides

The compound's structural similarity to known fungicides positions it as a candidate for agricultural applications. Preliminary studies indicate that it can inhibit fungal growth in crops, making it a potential fungicide.

Fungal SpeciesInhibition Percentage at 100 µg/mL
Fusarium oxysporum85%
Botrytis cinerea70%

Plant Growth Regulators

Research has also explored the use of this compound as a plant growth regulator. Its application has been linked to enhanced growth rates and improved resistance to environmental stressors in certain plant species.

Synthesis of Novel Polymers

This compound is being investigated for its role in synthesizing novel polymers with unique properties. These polymers are expected to exhibit enhanced thermal stability and mechanical strength.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Triazole-Based Polymer25045
Conventional Polymer20030

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the triazole ring can interact with enzymes or receptors, leading to various biological effects. These interactions can disrupt cellular processes, making the compound useful in medicinal applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs reported in the literature. Key differences in substituents, electronic effects, and biological activities are highlighted.

Table 1: Structural Comparison of Selected 1,2,3-Triazole Derivatives

Compound Name Substituents (Triazole Positions) Quinoline Modification Key Functional Groups Biological/Functional Properties
Methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate (Target) 1: Quinolin-8-yl; 4: COOCH₃; 5: NH₂ None Amino, methyl ester Potential antimicrobial/anticancer agent
Ethyl 5-amino-1-((8-quinolinol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate 1: (8-Quinolinol-5-yl)methyl; 4: COOCH₂CH₃; 5: NH₂ 5-OH on quinoline Hydroxy, ethyl ester Corrosion inhibition (acidic media)
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline 1: 2-Chlorobenzyl; 4: OCH₂- link to quinoline 5-Cl; 8-methoxy-triazole linkage Chloro, methoxy bridge Antimicrobial activity
Methyl 1-phenyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate 1: Phenyl; 4: COOCH₃; 5: Boc-protected NH None (phenyl substituent) Bulky tert-butoxycarbonyl (Boc) group Scaffold for drug discovery
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate 1: p-Nitrophenyl; 4: COOCH₂CH₃; 5: CH₃ None Nitro, methyl, ethyl ester Intermediate for hydrazone synthesis

Key Observations

The methyl ester in the target compound may confer higher hydrolytic stability than ethyl esters (e.g., ), influencing bioavailability.

Quinoline Modifications The absence of a hydroxy group on the quinoline ring in the target compound differentiates it from corrosion inhibitors like ethyl 5-amino-1-((8-hydroxyquinolin-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate, where the hydroxy group enhances metal chelation . The quinolin-8-yl substitution in the target compound contrasts with the 5-Cl and methoxy-linked triazole in , which may alter π-π stacking interactions in biological systems.

Synthetic Routes Most analogs, including the target compound, are synthesized via CuAAC or Ru-catalyzed cycloaddition. However, the quinolin-8-yl substituent requires specific azide/alkyne precursors, while derivatives like use chlorobenzyl groups introduced via nucleophilic substitution.

Physical and Spectroscopic Data NMR Profiles: The target compound’s ¹³C NMR would show distinct signals for the methyl ester (~52 ppm for COOCH₃) and quinoline carbons, differing from ethyl esters (~60 ppm for COOCH₂CH₃) . Melting Points: The target compound’s melting point is expected to differ from analogs with bulky substituents (e.g., Boc-protected amine in melts at 113–115°C).

Biological Activity

Methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that exhibits notable biological activity, particularly in antimicrobial and antiproliferative contexts. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound features a quinoline moiety fused with a triazole ring, which contributes to its diverse biological activities. The synthesis typically involves the reaction of quinoline derivatives with azide compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC), resulting in high yields of the desired triazole derivative .

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action includes:

  • DNA Intercalation : The quinoline component intercalates into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The triazole ring inhibits cytochrome P450 enzymes critical for microbial survival.

2.2 Antiproliferative Effects

The compound has shown promising results in antiproliferative assays against several cancer cell lines. For instance:

CompoundCell LineGI50 (nM)Mechanism
Methyl 5-amino...MCF-739Induces apoptosis via caspase activation
Methyl 5-amino...A54931Inhibits cell proliferation through DNA damage

In a study evaluating various derivatives, this compound demonstrated GI50 values comparable to established anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

3.1 Apoptosis Induction

Caspase assays have shown that the compound activates caspase pathways in cancer cells:

  • Caspase 3 Activation : Significant upregulation was observed in treated cells compared to control groups.

3.2 Modulation of Apoptotic Proteins

The compound also affects levels of Bax and Bcl-2 proteins, promoting apoptosis in cancer cells:

ProteinControl Level (pg/mL)Treated Level (pg/mL)
Bax288336
Bcl-2LowDecreased

This modulation further supports its potential as an anticancer agent .

4. Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

Case Study: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that derivatives of this compound exhibited potent antiproliferative effects with GI50 values ranging from 22 nM to 39 nM against different cell lines. The most effective derivatives were identified for further development as multi-target inhibitors .

Case Study: Antimicrobial Efficacy

Another study reported the compound's effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, a quinolin-8-yl azide intermediate can react with a methyl propiolate derivative under Cu(I) catalysis to yield the triazole ring. Post-synthetic modifications, such as hydrolysis or aminolysis, may follow to introduce the amino and carboxylate groups . Key reagents include sodium azide (for azide formation) and copper sulfate/sodium ascorbate (for cycloaddition catalysis) .

Q. How is the compound characterized using spectroscopic methods?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming regioselectivity in triazole formation. For instance, the quinolinyl proton signals (e.g., δ 8.6–9.0 ppm) and triazole protons (δ 7.5–8.2 ppm) help distinguish substitution patterns .
  • IR : Stretching frequencies for C=O (1660–1680 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) confirm ester and amine functionalities .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the solubility and stability considerations for this compound?

The compound is typically sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis of the ester group or oxidation of the amino moiety .

Advanced Research Questions

Q. How can researchers address low yields in triazole ring formation?

Low yields often stem from competing side reactions (e.g., dimerization of alkynes). Strategies include:

  • Optimizing Cu(I) catalyst concentration (0.5–2 mol%) to minimize copper-induced side products .
  • Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Purifying intermediates (e.g., quinolin-8-yl azide) via column chromatography to eliminate impurities .

Q. How are computational methods applied to predict biological activity?

Molecular docking studies (e.g., AutoDock Vina) assess interactions with target enzymes. For example, the quinolinyl moiety may bind to hydrophobic pockets in cytochrome P450 enzymes, while the triazole group participates in hydrogen bonding. Density Functional Theory (DFT) calculations predict electronic properties relevant to redox activity .

Q. What experimental approaches resolve contradictory spectral data?

Contradictions in NMR or IR data (e.g., unexpected splitting or missing peaks) require:

  • 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals, especially in aromatic regions .
  • X-ray crystallography : Definitive structural confirmation, as demonstrated for related triazole-quinoline hybrids .
  • Variable-temperature NMR : To detect dynamic processes (e.g., rotamers) that obscure spectral clarity .

Q. How is regioselectivity controlled during triazole synthesis?

Regioselectivity (1,4- vs. 1,5-disubstituted triazole) depends on:

  • Catalyst choice : Ruthenium catalysts favor 1,5-disubstituted products, while Cu(I) yields 1,4-regioisomers .
  • Substrate electronics : Electron-withdrawing groups on the alkyne (e.g., ester in methyl propiolate) direct cycloaddition .

Q. What strategies improve solubility for in vitro bioassays?

  • Prodrug design : Replace the methyl ester with a more hydrophilic group (e.g., PEGylated ester) .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain biocompatibility .
  • Nanoparticle encapsulation : Liposomal formulations enhance aqueous dispersion .

Q. How do researchers validate enzyme inhibition mechanisms?

  • Kinetic assays : Measure KiK_i values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes .
  • Site-directed mutagenesis : Identify critical amino acids in the enzyme’s active site interacting with the triazole or quinoline groups .

Q. What are the challenges in scaling up synthesis?

  • Purification : Column chromatography becomes impractical; switch to recrystallization or countercurrent distribution .
  • Exothermicity : Control heat generation during azide reactions using flow chemistry setups .
  • Cost optimization : Replace expensive catalysts (e.g., Ru) with cheaper Cu(I)/TBTA systems .

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